2-Chloro-7-methoxybenzo[d]thiazole
CAS No.: 1175277-80-1
Cat. No.: VC2842384
Molecular Formula: C8H6ClNOS
Molecular Weight: 199.66 g/mol
* For research use only. Not for human or veterinary use.
![2-Chloro-7-methoxybenzo[d]thiazole - 1175277-80-1](/images/structure/VC2842384.png)
Specification
CAS No. | 1175277-80-1 |
---|---|
Molecular Formula | C8H6ClNOS |
Molecular Weight | 199.66 g/mol |
IUPAC Name | 2-chloro-7-methoxy-1,3-benzothiazole |
Standard InChI | InChI=1S/C8H6ClNOS/c1-11-6-4-2-3-5-7(6)12-8(9)10-5/h2-4H,1H3 |
Standard InChI Key | VXJOAPOPPBDFGR-UHFFFAOYSA-N |
SMILES | COC1=CC=CC2=C1SC(=N2)Cl |
Canonical SMILES | COC1=CC=CC2=C1SC(=N2)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Formula and Weight
The molecular formula of 2-Chloro-7-methoxybenzo[d]thiazole is , with a molecular weight of 199.66 g/mol . This formula indicates the presence of carbon (C), hydrogen (H), chlorine (Cl), nitrogen (N), oxygen (O), and sulfur (S) atoms within its structure.
Structural Representation
The structural representation of this compound can be described using several chemical notations:
These notations provide a standardized way to describe the molecular structure for computational purposes.
Physicochemical Properties
The physicochemical properties of 2-Chloro-7-methoxybenzo[d]thiazole include:
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Predicted Collision Cross Section (CCS): Various adducts have been predicted with CCS values ranging from 136.1 Ų ([M+H]+) to 151.6 Ų ([M+Na]+) .
These properties are critical for understanding the behavior of the compound in mass spectrometry and other analytical techniques.
Benzothiazole Ring System
The benzothiazole ring system forms the backbone of this compound, incorporating both aromatic and heterocyclic features. The chlorine atom at position 2 and the methoxy group at position 7 contribute significantly to its reactivity and biological activity.
Synthesis Methods
General Synthetic Approaches
The synthesis of 2-Chloro-7-methoxybenzo[d]thiazole typically involves cyclization reactions using thiourea derivatives and ortho-substituted halobenzenes. One common approach includes refluxing intermediates such as 2-amino-5-chlorobenzothiazole with chloroacetyl chloride in the presence of potassium carbonate, followed by methanol treatment to introduce the methoxy group.
Alternative Synthetic Pathways
Other methods for synthesizing benzothiazole derivatives involve sulfuryl chloride reactions with mercaptobenzothiazoles under controlled temperature conditions . These methods yield high-purity compounds with minimal by-products.
Reaction Conditions
Optimal reaction conditions for synthesizing this compound include:
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Temperature: Typically between −40°C and +30°C for initial reactions .
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Solvents: Inert solvents such as dichloromethane are preferred to prevent unwanted side reactions .
These parameters ensure efficient synthesis while maintaining high yields.
Applications in Scientific Research
Medicinal Chemistry
Benzothiazole derivatives, including 2-Chloro-7-methoxybenzo[d]thiazole, have shown promise in drug discovery programs due to their ability to interact with biological targets such as cancer cell lines and bacterial quorum sensing systems . Structural modifications can enhance their potency as therapeutic agents.
Table: Comparison of Benzothiazole Derivatives in Biological Studies
Compound | Target Biological System | IC50 Value | Observed Activity |
---|---|---|---|
Benzothiazole-Thiol | LasB Quorum Sensing | ~115 μg/mL | Moderate Inhibition |
Methoxy-Benzothiazole | Cancer Cell Lines | Variable | Cytotoxic Potential |
Agrochemical Development
This compound has also been explored for its potential use in agrochemicals due to its reactivity with various substrates, enabling the synthesis of pesticides and herbicides .
Organic Synthesis
The unique reactivity profile of 2-Chloro-7-methoxybenzo[d]thiazole makes it valuable in organic synthesis as a precursor for more complex molecules .
Analytical Characterization Techniques
Mass Spectrometry
Mass spectrometry is commonly used to characterize this compound due to its distinct ionization patterns:
Spectroscopic Methods
Spectroscopic techniques such as NMR and IR spectroscopy provide insights into the electronic environment around functional groups like chlorine and methoxy.
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